1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Diazepane Ring: Starting from a suitable diamine, cyclization can be achieved using a dihalide under basic conditions.
Introduction of the Cyclobutyl Group: This can be done via a nucleophilic substitution reaction where a cyclobutyl halide reacts with the diazepane.
Attachment of the Methoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the diazepane ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the diazepane ring suggests potential interaction with the central nervous system, similar to other diazepane derivatives.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepane derivative used as an anxiolytic.
Cyclobutylamine: Contains the cyclobutyl group, used in organic synthesis.
4-Methoxybenzoyl Chloride: Used in the synthesis of various aromatic compounds.
Uniqueness
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the combination of the cyclobutyl group, diazepane ring, and methoxyphenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-6-16(7-10-18)8-11-19(22)21-13-3-12-20(14-15-21)17-4-2-5-17/h6-7,9-10,17H,2-5,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYJAJLXYSUSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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